(2R)-2-Quinolin-8-ylpropan-1-amine
Description
Properties
IUPAC Name |
(2R)-2-quinolin-8-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8,13H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVJFVRNPUQOAB-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Quinolin-8-ylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which undergoes a series of reactions to introduce the propan-1-amine group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer.
Reaction Conditions: Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of (2R)-2-Quinolin-8-ylpropan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Quinolin-8-ylpropan-1-amine can undergo oxidation reactions to form quinoline derivatives with various functional groups.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions, where the amine group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Conditions may vary depending on the desired product, but common reagents include alkyl halides and acid chlorides.
Major Products: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a precursor for bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drugs targeting neurological and infectious diseases.
Industry: In the industrial sector, (2R)-2-Quinolin-8-ylpropan-1-amine is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (2R)-2-Quinolin-8-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Physicochemical and Pharmacokinetic Properties
While direct experimental data for (2R)-2-Quinolin-8-ylpropan-1-amine are scarce, inferences can be drawn from analogs:
- Amine vs.
- Chirality: The R-configuration may confer stereoselective binding advantages over non-chiral analogs like 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid, which lacks a defined stereocenter .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
